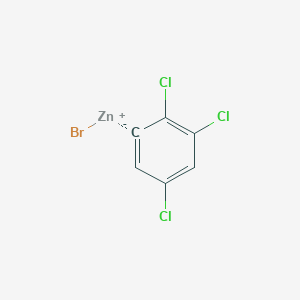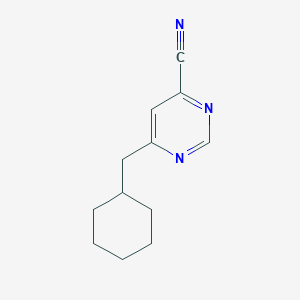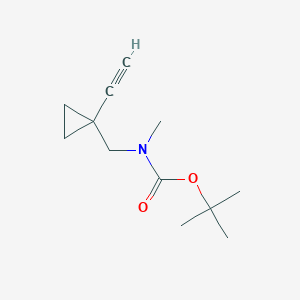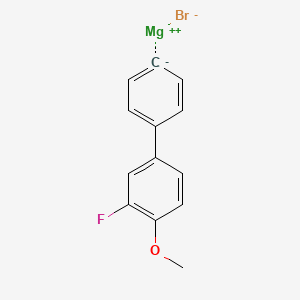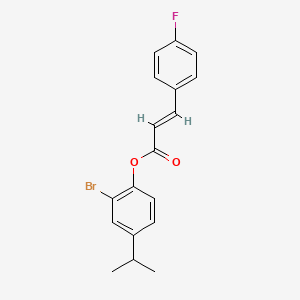![molecular formula C10H13BrOZn B14875917 2-[(n-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14875917.png)
2-[(n-Propyloxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(n-Propyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. It is a reagent that combines the properties of phenylzinc bromide with the n-propyloxy group, making it a versatile tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(n-Propyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(n-Propyloxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF, which acts as a solvent and stabilizes the organozinc compound. The process can be summarized as follows:
Starting Material: 2-[(n-Propyloxy)methyl]bromobenzene
Reagent: Zinc powder
Catalyst: Often a nickel or palladium catalyst is used to facilitate the reaction.
Solvent: THF
The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reactor Design: Specialized reactors designed to maintain an inert atmosphere and control temperature and pressure.
Purification: The product is purified using techniques such as distillation or crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(n-Propyloxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base.
Coupling Reactions: Palladium or nickel catalysts are often used. The reaction is conducted under an inert atmosphere.
Addition Reactions: Carbonyl compounds such as aldehydes and ketones are used. The reaction is usually performed at low temperatures to control the addition.
Major Products
Substitution Reactions: The major products are substituted aromatic compounds.
Coupling Reactions: The major products are biaryl compounds or other coupled products.
Addition Reactions: The major products are secondary or tertiary alcohols.
Scientific Research Applications
2-[(n-Propyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(n-Propyloxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution or addition, depending on the reaction conditions and reagents used. The molecular targets and pathways involved are determined by the specific reaction being carried out.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Lacks the n-propyloxy group, making it less versatile in certain reactions.
2-[(n-Butyloxy)methyl]phenylzinc Bromide: Similar structure but with a different alkoxy group, which can affect its reactivity and selectivity.
2-[(n-Methoxy)methyl]phenylzinc Bromide: Has a methoxy group instead of a propyloxy group, leading to different chemical properties.
Uniqueness
2-[(n-Propyloxy)methyl]phenylzinc bromide is unique due to the presence of the n-propyloxy group, which can influence its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to its analogs.
Properties
Molecular Formula |
C10H13BrOZn |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
bromozinc(1+);propoxymethylbenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-2-8-11-9-10-6-4-3-5-7-10;;/h3-6H,2,8-9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZEXLQLSOTDTEBK-UHFFFAOYSA-M |
Canonical SMILES |
CCCOCC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


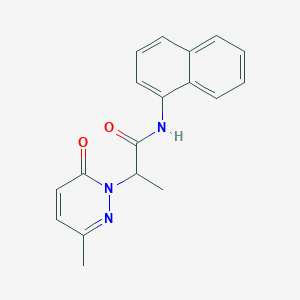
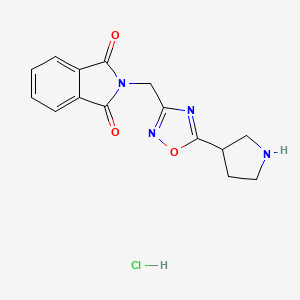
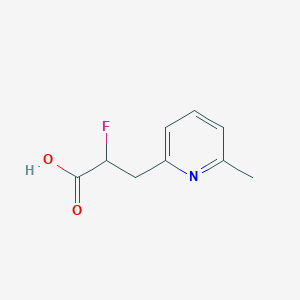
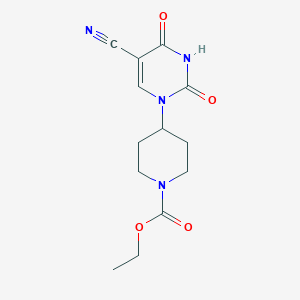
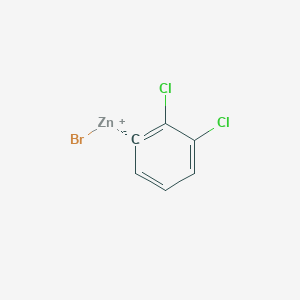
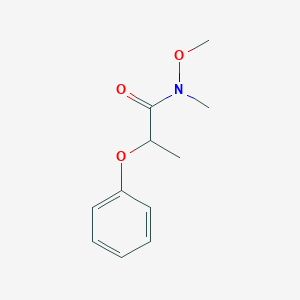
![N-(4-fluorobenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14875878.png)
![4-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875886.png)
